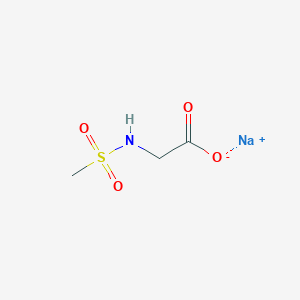
3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine, also known as BNPTI, is a thiazole derivative with potential application in medicinal chemistry. It has been synthesized by various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthetic Chemistry Applications
Catalyst-Free Synthesis
Kumar et al. (2013) describe a catalyst-free, regioselective one-pot three-component synthesis method for thiazol-2-imine derivatives, including structures similar to the specified chemical. This method emphasizes the use of ionic liquids as reusable reaction media, offering advantages such as mild reaction conditions, regioselectivity, and high product yields, which are critical for the synthesis of complex thiazol-2-imines (Kumar, Ragini, & Meshram, 2013).
Antibacterial Agents
Shiran et al. (2013) have developed several novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, demonstrating significant antibacterial activities against a range of pathogens. This suggests potential applications of thiazol-2-imine derivatives in developing new antibacterial drugs (Shiran, Yahyazadeh, Mamaghani, & Rassa, 2013).
Material Science Applications
Electroluminescence
Zhang et al. (2018) synthesized N-substituted tetraphenylethene-based benzimidazoles showing aggregation-induced emission (AIE) properties, which are important for developing new materials for optoelectronic devices. Their findings suggest that thiazol-2-imine derivatives can be utilized in creating materials with desirable photophysical properties for use in electronic displays and lighting (Zhang, Zhang, Zhao, & Ni, 2018).
Biochemical Applications
Antitumoral Agents
Zhao et al. (2010) evaluated novel glycosyl thiazol-2-imines for their antitumor activity against various carcinoma cell lines, identifying compounds with significant cytotoxic effects. This highlights the potential of thiazol-2-imine derivatives in cancer treatment research (Zhao, Shen, Zheng, Zhang, & Zhang, 2010).
properties
IUPAC Name |
3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-3-13-21-18(15-9-11-17(12-10-15)22(23)24)14-25-19(21)20-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASLMAYUNTSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)


![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)


![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2440976.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440978.png)
![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)


